4-(4-(4-(4-(((3S,5S)-5-((1H-1,2,4-triazol-1-yl)Methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)Methoxy)phenyl)piperazin-1-yl)phenyl)-1-((2S,3S)-2-hydroxypentan-3-yl)-1H-1,2,4-triazol-5(4H)-one
Overview
Description
4-(4-(4-(4-(((3S,5S)-5-((1H-1,2,4-triazol-1-yl)Methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)Methoxy)phenyl)piperazin-1-yl)phenyl)-1-((2S,3S)-2-hydroxypentan-3-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C37H42F2N8O4 and its molecular weight is 700.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Posaconazole, also known as All-(S)-(+)-posaconazole or UNII-YW6B6CX7QN, is a triazole antifungal drug used to treat invasive infections by Candida species and Aspergillus species in severely immunocompromised patients .
Target of Action
Posaconazole’s primary target is the cytochrome P-450 dependent enzyme, sterol 14α-demethylase , found in fungi . This enzyme plays a crucial role in the biosynthesis of sterols, which are key components of the fungal cell membrane .
Mode of Action
Posaconazole exerts its antifungal activity by blocking the sterol 14α-demethylase . It binds to the heme cofactor located on the enzyme, thereby inhibiting the enzyme’s activity . This blockage prevents the conversion of lanosterol to ergosterol, a principal sterol in the fungal cell membrane . The inhibition of ergosterol synthesis disrupts the fungal cell membrane’s integrity, leading to fungal cell death .
Biochemical Pathways
The blockage of sterol 14α-demethylase disrupts the biosynthesis of ergosterol . Ergosterol is vital for maintaining the fluidity and integrity of the fungal cell membrane. Its depletion leads to the accumulation of 14α-methyl sterols, which alters the cell membrane’s properties and functions, resulting in fungal cell death .
Pharmacokinetics
The oral suspension was the first released formulation, but it showed erratic absorption profiles . Posaconazole exposure was found to be significantly influenced by food and many gastrointestinal conditions, including pH and motility . As a result, low posaconazole plasma concentrations were obtained in large groups of patients . These issues urged the development of the subsequently marketed delayed-release tablet and intravenous formulation, which proved to be associated with higher and more stable exposure profiles . Both new formulations require a loading dose on day 1 to achieve high posaconazole concentrations more quickly .
Result of Action
The inhibition of ergosterol synthesis by posaconazole leads to the disruption of the fungal cell membrane . This disruption results in the leakage of cellular contents, impaired cellular processes, and ultimately, fungal cell death .
Action Environment
Posaconazole’s action can be influenced by various environmental factors. For instance, its absorption is significantly influenced by food and many gastrointestinal conditions, including pH and motility . Therefore, posaconazole should be administered with a full meal whenever possible, to ensure optimal absorption . Furthermore, inhibitors or inducers of the clearance pathways may affect posaconazole plasma concentrations .
Biochemical Analysis
Biochemical Properties
Posaconazole, all-(S)-, exerts its antifungal activity through blockage of the cytochrome P-450 dependent enzyme, sterol 14α-demethylase, in fungi by binding to the heme cofactor located on the enzyme . This interaction inhibits the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The disruption of this process leads to an accumulation of 14α-methyl sterols and a depletion of ergosterol within the fungal cell membrane, thereby inhibiting fungal cell growth .
Cellular Effects
Posaconazole, all-(S)-, affects various types of cells and cellular processes. It influences cell function by disrupting the integrity of the fungal cell membrane, leading to leakage of cellular contents and ultimately cell death . It does not have a significant impact on human cell signaling pathways, gene expression, or cellular metabolism, as human cells do not synthesize ergosterol .
Molecular Mechanism
The molecular mechanism of action of Posaconazole, all-(S)-, involves binding to the heme group of the cytochrome P-450 dependent enzyme, sterol 14α-demethylase . This binding inhibits the enzyme’s activity, preventing the conversion of lanosterol to ergosterol. The resulting imbalance in sterol composition within the fungal cell membrane disrupts its integrity and function, leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Posaconazole, all-(S)-, are observed over time. It has a long half-life, allowing for prolonged activity against fungal cells .
Dosage Effects in Animal Models
In animal models, the effects of Posaconazole, all-(S)-, vary with dosage. At therapeutic doses, it effectively clears fungal infections. At high doses, it can cause adverse effects such as liver toxicity .
Metabolic Pathways
Posaconazole, all-(S)-, is metabolized in the liver primarily through glucuronidation . It does not significantly interact with enzymes or cofactors involved in other metabolic pathways .
Transport and Distribution
Posaconazole, all-(S)-, is well distributed throughout the body after oral administration . It is highly protein-bound in plasma, which may facilitate its transport to various tissues .
Subcellular Localization
Posaconazole, all-(S)-, does not have a specific subcellular localization. As a lipophilic compound, it can diffuse across cell membranes and distribute throughout the cell . Its primary site of action is the fungal cell membrane .
Properties
IUPAC Name |
4-[4-[4-[4-[[(3S,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27-,35-,37+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGOYPUPXAKGKH-NTAUFNCHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5C[C@@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42F2N8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246391-73-0 | |
Record name | Posaconazole, all-(S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246391730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | POSACONAZOLE, ALL-(S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW6B6CX7QN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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